
(3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl groups and the tert-butoxycarbonyl protecting group. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and protecting group reagents like di-tert-butyl dicarbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s stability and reactivity make it a valuable tool for studying enzyme interactions and protein modifications. It can be used to design inhibitors or activators for specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its trifluoromethyl groups enhance metabolic stability and bioavailability, making it a promising candidate for drug design.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, allowing for precise interactions with target molecules. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- (3R,4S)-rel-4-(3,5-Difluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(3,5-Trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Comparison: Compared to similar compounds, (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid exhibits enhanced chemical stability and reactivity due to the presence of two trifluoromethyl groups. This unique feature makes it more suitable for applications requiring high stability and specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C18H19F6NO4 |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F6NO4/c1-16(2,3)29-15(28)25-7-12(13(8-25)14(26)27)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-6,12-13H,7-8H2,1-3H3,(H,26,27)/t12-,13+/m1/s1 |
InChI-Schlüssel |
UAMNJUGYGLUHDQ-OLZOCXBDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


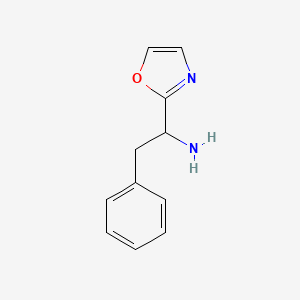
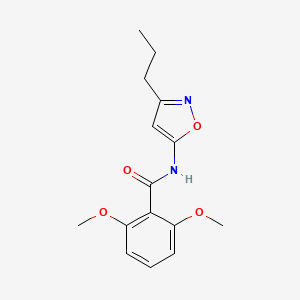
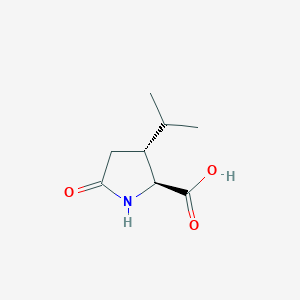
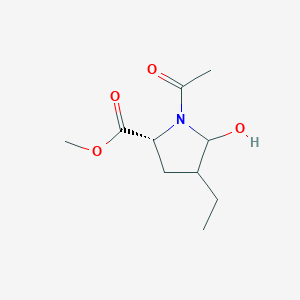
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
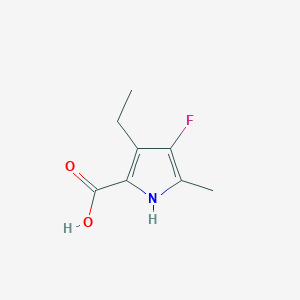
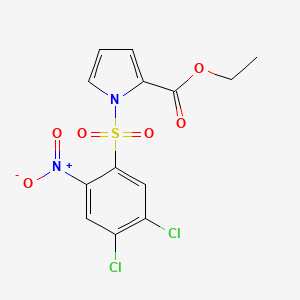
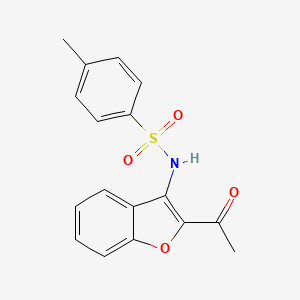
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)


